molecular formula C19H19N3O2 B2535127 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 1005062-09-8

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B2535127
CAS No.: 1005062-09-8
M. Wt: 321.38
InChI Key: OMWIXGLNODRCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a synthetically versatile fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[3,4-c]pyrazole-4,6-dione core, a privileged scaffold recognized for its diverse biological activities. The structure incorporates a benzyl group at the N-1 position, a phenyl ring at C-3, and a methyl group at N-5, providing multiple sites for further chemical modification via cross-coupling and other functionalization reactions . The pyrrolo[3,4-c]pyrazole core is a [5,5]-fused bicyclic system that is relatively rare in nature but highly valuable in pharmaceutical research . Its structural analogs have been investigated as key scaffolds for developing inhibitors for various enzymes, including phosphatases, and have shown potential in exploring innovative chemical spaces . The presence of the dione moiety in the fused ring system enhances its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, which is crucial for binding affinity. Synthetic methodologies for related compounds often involve multi-step sequences starting from materials like diethyl acetylenedicarboxylate and arylhydrazines, with opportunities for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce structural diversity at various positions on the heterocyclic framework . The specific substitution pattern on this compound makes it a particularly valuable intermediate for generating novel 1,3,5-trisubstituted derivatives, allowing researchers to extensively explore structure-activity relationships (SAR) . This chemical is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human use. Researchers handling this compound should consult relevant safety data sheets and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-benzyl-5-methyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-18(23)15-16(14-10-6-3-7-11-14)20-22(17(15)19(21)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWIXGLNODRCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a hydrazine derivative with a diketone can lead to the formation of the pyrazole ring. The reaction typically requires the use of a solvent such as tetrahydrofuran and may be catalyzed by acids or bases to facilitate the cyclization process .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substituent Modulation

  • Benzyl/Phenyl Groups :

    • Suzuki-Miyaura coupling enables aryl group diversification at the benzyl position .

    • Electrophilic aromatic substitution (e.g., nitration, halogenation) modifies phenyl substituents .

Dione Reactivity

  • Condensation : Reacts with hydrazines or hydroxylamines to form fused pyrazole or isoxazole derivatives.

  • Reduction : Sodium borohydride selectively reduces the dione to diol intermediates, enabling further functionalization .

Cycloaddition Reactions

The compound participates as a dipolarophile in [3+2]-cycloadditions:

  • With Azomethine Ylides : Forms spiro-pyrrolizidine derivatives under catalyst-free conditions .

  • With Nitrile Oxides : Generates isoxazoline-fused analogs, enhancing structural complexity .

Table 2: Cycloaddition Outcomes

DipolarophileProduct ClassYield (%)Regioselectivity
Azomethine ylideSpiro-pyrrolizidines65–80endo preference
Nitrile oxideIsoxazoline-pyrrolo-pyrazoles55–70exo dominance

Data from .

Biological Activity Correlations

Derivatives of this scaffold exhibit:

  • Cholinesterase Inhibition : Spiro-pyrrolizidine analogs show IC₅₀ values comparable to Galantamine .

  • Antimicrobial Properties : Halogenated variants (e.g., 4-Cl-phenyl) demonstrate activity against S. aureus (MIC: 8 µg/mL) .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction : Confirms spirocyclic geometry and hydrogen-bonded supramolecular motifs .

  • NMR : Characteristic signals for methyl (δ 1.2–1.4 ppm) and benzyl protons (δ 4.5–5.0 ppm) .

Scientific Research Applications

Biological Activities

1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione has been investigated for several biological activities:

  • Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders .
  • Cytotoxic Effects : Some studies have reported that derivatives of pyrazole compounds demonstrate cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promise in inducing apoptosis in colorectal carcinoma cells .
  • Neuroprotective Properties : The compound's potential role in treating neurodegenerative diseases has been highlighted due to its orexin-modulating activity. This suggests possible applications in conditions like Alzheimer's and Parkinson's disease .

Therapeutic Applications

The therapeutic applications of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be categorized as follows:

  • Cancer Treatment : Given its cytotoxic properties against cancer cell lines, the compound may serve as a lead structure for developing new anticancer agents.
  • Neurodegenerative Disorders : The neuroprotective effects suggest its potential use in treating diseases characterized by neuronal degeneration.
  • Antioxidant Therapies : Its antioxidant capabilities make it a candidate for formulations aimed at reducing oxidative stress-related damage.

Case Studies and Research Findings

A review of relevant literature reveals several studies focused on the synthesis and evaluation of similar pyrazole derivatives:

StudyFindings
Synthesis of Pyrazole DerivativesDemonstrated high antioxidant activity and moderate cytotoxicity against RKO colorectal cancer cells .
Evaluation of Neuroprotective EffectsHighlighted the orexin-modulating activity of related compounds, indicating potential for treating neurodegenerative diseases .
Antioxidant Activity AssessmentCompounds exhibited superior DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. Understanding these interactions is crucial for the development of new therapeutic agents based on this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The pyrrolo[3,4-c]pyrazole-4,6-dione core allows for diverse substitutions, which critically influence pharmacological properties. Below is a comparative analysis of key derivatives:

Compound Substituents Key Activities EC50/IC50 (μM) Reference
Target Compound 1-Benzyl, 5-methyl, 3-phenyl Limited direct data; inferred antimicrobial/antiviral potential from analogs N/A
3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione (Anti-HIV-1) Varied aryl/heteroaryl groups at 3- and 5-positions Anti-HIV-1 activity (EC50 < 5 μM for lead compounds 9g, 15i) 1.2–4.8
3-((3-Methoxyphenyl)amino)-5-methyl-2-(p-tolyl)-pyrrolo[3,4-c]pyrazole-4,6-dione (33) 3-Methoxyphenylamino, p-tolyl Synthesized via Pd-catalyzed coupling; uncharacterized bioactivity N/A
5-(4-Methoxybenzyl)-3-(anilino)-2-(p-tolyl)-pyrrolo[3,4-c]pyrazole-4,6-dione (39) 4-Methoxybenzyl, anilino Structural diversity via Suzuki coupling; no reported bioactivity N/A
3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives (Antimicrobial) Nitrophenyl, aryl groups Moderate activity against C. albicans (MIC ~10–12 mm vs. 16 mm for Amphotericin) ~10–12 mm
Thieno[3,4-c]pyrrole-4,6-dione derivatives Thiophene-based scaffold Photovoltaic applications (OLEDs, solar cells); no bioactivity N/A

Key Findings:

Anti-HIV-1 Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) or aryl substitutions at the 3- and 5-positions demonstrate enhanced anti-HIV-1 activity. For example, compounds 9g and 15i exhibit EC50 values of 1.2–4.8 μM and therapeutic indices >100, outperforming earlier analogs by 5- to 10-fold .

Antimicrobial Activity : Pyrrolo-pyrazole-diones with nitrophenyl substituents (e.g., 7i , 9c ) show modest antifungal activity against C. albicans but are less potent than standard antifungals like Amphotericin B .

Synthetic Flexibility : Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) enables modular functionalization at the 6-position, yielding derivatives like 33 and 39 with diverse substituents . This versatility supports structure-activity relationship (SAR) optimization.

Divergent Applications: While the target compound and its analogs are explored for biomedical uses, thieno[3,4-c]pyrrole-4,6-dione derivatives are tailored for optoelectronic applications, underscoring the scaffold’s adaptability .

Limitations and Contradictions:

  • Bioactivity Gaps : Many synthesized derivatives (e.g., 33 , 39 ) lack reported biological data, complicating direct comparisons .
  • Variable Potency : Antimicrobial activity varies significantly across analogs, with some compounds (e.g., 7i ) showing negligible efficacy against A. flavus .

Biological Activity

1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique octahydropyrrolo structure fused with a pyrazole moiety, which contributes to its biological activity. The molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and its structural representation can be summarized as follows:

1 benzyl 5 methyl 3 phenyl octahydropyrrolo 3 4 c pyrazole 4 6 dione\text{1 benzyl 5 methyl 3 phenyl octahydropyrrolo 3 4 c pyrazole 4 6 dione}

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole and pyrazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione have shown moderate anti-tumor properties against various human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
DoxorubicinHCT1160.5
1-benzyl-5-methyl...MCF712
5-Benzyl-octahydropyrrole...HEPG28

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Pyrrole derivatives have been extensively studied for their ability to inhibit bacterial growth and combat infections. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that compounds similar to 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione possess anti-inflammatory effects. This has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance potency and selectivity:

  • Substituents at Positions : The presence of alkyl or aryl groups at specific positions on the pyrrole ring significantly influences activity.
  • Fused Rings : The incorporation of additional heterocycles can improve interaction with biological targets.
  • Functional Groups : The introduction of electron-withdrawing or donating groups can modulate the compound's reactivity and solubility.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Antitumor Activity : A series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the benzyl group enhanced anticancer properties significantly .
  • Antimicrobial Evaluation : In a comparative study, various pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to improved antibacterial activity .

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrolo[3,4-c]pyrazole-dione derivatives typically involves multi-step protocols. For example, microwave-assisted synthesis (e.g., 120–150°C for 2–4 hours) has been shown to improve reaction efficiency and yield compared to traditional reflux methods . Key steps include:

  • Core formation : Cyclocondensation of pyrazole precursors with diketones or aldehydes under acidic or basic conditions.
  • Substituent introduction : Selective alkylation/arylation using benzyl halides or phenyl boronic acids via Suzuki coupling .
  • Optimization : Solvent choice (DMF/EtOH mixtures enhance solubility) and catalyst systems (e.g., Pd/Xantphos for cross-coupling) significantly affect purity (up to 95% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR : 1H^1H and 13C^{13}C NMR resolve substituent positions (e.g., benzyl vs. phenyl groups) via coupling patterns and NOE correlations .
  • X-ray crystallography : Determines absolute configuration (e.g., orthorhombic P21_121_121_1 space group observed in related compounds) .
  • HRMS/IR : Validates molecular formula (e.g., C26_{26}H20_{20}F3_3N3_3O2_2 with m/z 463.45) and functional groups (e.g., dione C=O stretches at 1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s potential anticancer activity?

Methodological Answer: SAR studies require iterative synthesis and bioassay integration:

  • Variation of substituents : Replace benzyl/phenyl groups with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate lipophilicity and target binding .
  • Biological assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using IC50_{50} measurements. For example, fluorophenyl analogs showed 2–3× higher cytotoxicity than methoxy derivatives in breast cancer models .
  • Computational modeling : Molecular docking with enzymes (e.g., topoisomerase II) identifies key interactions (e.g., hydrogen bonding with dione oxygen) .

Q. How should contradictory data in biological activity studies be analyzed?

Methodological Answer: Contradictions often arise from experimental variables:

  • Cell line specificity : Test multiple lines (e.g., compare adherent vs. suspension cultures) to rule out lineage-dependent effects .
  • Assay conditions : Standardize protocols (e.g., ATP-based vs. MTT assays) and control for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .

Q. What strategies are effective for resolving crystal structures of this compound and its analogs?

Methodological Answer: High-quality crystals are essential:

  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Orthorhombic systems (e.g., P21_121_121_1) are common, with unit cell parameters a = 8.798 Å, b = 9.306 Å, c = 25.992 Å .
  • Data collection : Synchrotron radiation improves resolution (<1.0 Å) for heavy-atom derivatives (e.g., iodine-substituted analogs) .
  • Refinement : SHELXL software with anisotropic displacement parameters refines torsional angles (e.g., dihedral angles <5° for planar moieties) .

Q. How can regioselective functionalization of the pyrrolo[3,4-c]pyrazole core be achieved?

Methodological Answer: Control via directing groups and reaction kinetics:

  • Electrophilic substitution : Install directing groups (e.g., -NH2_2) at position 5 to favor C-3 arylation .
  • Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination selectively modifies nitrogen sites .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., meta-substituted aryl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.